molecular formula C11H8O2S B1299153 2-Hydroxy-5-(2-thienyl)benzaldehyde CAS No. 215023-65-7

2-Hydroxy-5-(2-thienyl)benzaldehyde

Cat. No. B1299153
M. Wt: 204.25 g/mol
InChI Key: JDXKZIUDWWNBDM-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2-thienyl)benzaldehyde, also known as 2H5TBA, is an organic compound with a molecular formula of C11H8O2S . It has a molecular weight of 204.25 .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-(2-thienyl)benzaldehyde consists of 11 carbon atoms, 8 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The SMILES representation of the molecule is C1=CSC(=C1)C2=CC(=C(C=C2)O)C=O .


Physical And Chemical Properties Analysis

2-Hydroxy-5-(2-thienyl)benzaldehyde has a molecular weight of 204.25 . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the available resources.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Studies have investigated the synthesis of related compounds, such as 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde, through reactions involving bromine and acetic acid under specific conditions, yielding high purity products (Hui Jian-bin, 2012).
  • Characterization Methods : Research has focused on characterizing these compounds using techniques like NMR, IR spectroscopy, and elemental analysis, which are crucial for confirming their structure and purity (Hui Jian-bin, 2011).

properties

IUPAC Name

2-hydroxy-5-thiophen-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-7-9-6-8(3-4-10(9)13)11-2-1-5-14-11/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXKZIUDWWNBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356680
Record name 2-Hydroxy-5-(2-thienyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(2-thienyl)benzaldehyde

CAS RN

215023-65-7
Record name 2-Hydroxy-5-(2-thienyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The synthesis of this compound is depicted schematically in FIG. 13. To a mixture of 5-bromosalicylaldehyde (2.847 g, 14.16 mmol) and Cl2Pd(PPh3)2 (0.497 g, 0.708 mmol, 0.05 equiv) was added tributylstannyl thiophene (6.75 mL, 21.24 mmol, 1.5 equiv) in 25 mL of DMF. The reaction mixture was heated at 80° C. 16 h, over which time the reaction color changed from light yellow to dark red. The reaction was cooled, diluted with Et2O and washed with dilute NH4Cl (4×150 mL). The organic layer was collected and filtered through a short silica pad to yield a yellow filtrate. The solvent was removed under reduced pressure to afford a gummy yellow solid, which was transferred to a frit and washed with hexanes. The yellow solid was dried in vacuo to afford 1.895 g (9.28 mmol, 66%) of a yellow powder (mp 102-103° C.). 1H NMR (CDCl3) δ11.01 (s, 1H), 9.96 (s, 1H), 7.80-7.76 (m, 2H), 7.29-7.24 (m, 2H), 7.11-7.07 (dd, 1H), 7.05-7.02 (dd, 1H). 13C NMR (CDCl3) δ196.5, 161.1, 142.7, 134.7, 130.8, 128.3, 127.1, 124.8, 123.0, 120.8, 118.4. MS m/z (204 (M+). HRMS (FAB) found m/z 205.0324 (M+H+); calcd for C11H9O2S m/z 205.0323 (M+H+).
Quantity
2.847 g
Type
reactant
Reaction Step One
[Compound]
Name
Cl2Pd(PPh3)2
Quantity
0.497 g
Type
reactant
Reaction Step One
Quantity
6.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Zulauf, M Mellah, R Guillot, E Schulz - 2008 - Wiley Online Library
New chiral thiophene‐salen ligands have been synthesized and the corresponding chromium complexes proved to beefficient catalysts for promoting asymmetric hetero‐Diels–Alder …

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